N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-thiophen-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-14-2-1-13(9-15(14)18)19-16(21)20-6-3-11(4-7-20)12-5-8-22-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPARXJBJYVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzene as a starting material.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, often using thiophene-3-boronic acid and a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and carboxamide group participate in nucleophilic substitutions under specific conditions:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, yielding N-alkylated or N-acylated derivatives .
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Thiophene Ring Functionalization : The thiophene sulfur undergoes electrophilic substitution with reagents like bromine or nitric acid, producing halogenated or nitro-substituted analogs.
Oxidation and Reduction
Oxidation :
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The thiophene moiety oxidizes with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives, depending on reaction stoichiometry.
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Piperidine ring oxidation with KMnO₄ in acidic media yields pyridine-N-oxide derivatives .
Reduction :
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Catalytic hydrogenation (H₂/Pd-C) reduces the dichlorophenyl group to a dichlorocyclohexane derivative, altering lipophilicity .
Sulfonation and Sulfonamide Formation
Reaction with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) in dichloromethane and triethylamine produces sulfonamide derivatives. Example:
Yields range from 65–85% after column chromatography .
Amide Bond Hydrolysis
Treatment with trifluoroacetic acid (TFA) cleaves the carboxamide bond, generating piperidine-4-carboxylic acid and 3,4-dichloroaniline:
Comparative Reactivity with Structural Analogs
Mechanistic Insights
The carboxamide carbonyl facilitates hydrogen bonding with biological targets, influencing reaction outcomes . For example:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide as an anticancer agent.
Case Studies
A notable study evaluated the compound's efficacy against the National Cancer Institute's 60 human cancer cell lines panel. It demonstrated promising results, particularly against leukemia and solid tumor lines, suggesting its potential as a lead compound for further development .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| NUGC (Gastric Cancer) | 0.025 | High |
| MDA-MB-231 (Breast) | 0.15 | Moderate |
| LNCaP (Prostate) | 0.30 | Moderate |
| WI38 (Normal Fibroblast) | >10 | Low |
Neuropharmacological Applications
This compound is also being investigated for its effects on dopamine receptors, particularly the D3 subtype.
Dopamine Receptor Interaction
Research indicates that this compound acts as a selective ligand for dopamine D3 receptors, which are implicated in drug addiction and various neuropsychiatric disorders . Its selectivity over D2 receptors suggests it may have fewer side effects associated with traditional dopaminergic therapies.
Pharmacokinetic Properties
In vivo studies have shown that certain derivatives of this compound exhibit favorable pharmacokinetic profiles, indicating their suitability for further testing in models of substance use disorders .
Summary of Research Findings
The diverse applications of this compound highlight its potential as a valuable compound in medicinal chemistry. Its efficacy against cancer cell lines and selective interaction with dopamine receptors position it as a candidate for future therapeutic developments.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Deficient vs.
- Carboxamide vs. Sulfonamide : The carboxamide group in the target compound may offer greater conformational flexibility compared to the sulfonamide in Compound 20, affecting receptor binding .
Structure-Activity Relationship (SAR) Analysis
- Thiophene vs. Pyridine : Thiophene’s larger atomic radius and sulfur atom may improve membrane permeability compared to pyridine in Compound 20 .
- Dichlorophenyl Positioning : Meta- and para-chlorine atoms in the carbamoyl group (as in the target compound and BD 1008) are critical for hydrophobic interactions with receptor pockets .
- Piperidine vs. Piperazine : Piperidine’s six-membered ring (vs. piperazine’s seven-membered) may reduce steric hindrance, enhancing binding to compact active sites .
Biological Activity
N-(3,4-dichlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and implications for drug development.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dichlorophenyl group and a thiophene moiety. Its molecular formula is and it has a molecular weight of approximately 305.2 g/mol. The presence of electron-withdrawing groups such as chlorine enhances its biological activity by influencing the compound's electronic properties.
This compound has been studied for its role as an autotaxin inhibitor . Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in various physiological processes including cell proliferation, survival, and migration. Inhibition of autotaxin can lead to therapeutic effects in conditions such as cancer and fibrosis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations show that it exhibits significant activity against several bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL |
The compound demonstrates not only bactericidal effects but also inhibits biofilm formation, which is critical in combating persistent infections .
Anticancer Activity
The compound has shown promising results in cancer cell lines. In studies involving various human cancer cell lines, it was observed to induce apoptosis through mechanisms involving caspase activation:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| MDA-MB-231 | 1.54 | Cell cycle arrest at G1 phase |
| U-937 | 1.17 | Caspase-3 activation |
These findings suggest that this compound may be developed as a potential anticancer agent .
Case Study 1: Autotaxin Inhibition
A study focused on the inhibition of autotaxin by this compound demonstrated significant reductions in LPA levels in vitro. This reduction correlated with decreased cell migration and proliferation in cancer cell models, indicating its potential utility in cancer therapies .
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against multi-drug resistant strains of bacteria. It exhibited potent antimicrobial activity with low MIC values, making it a candidate for further development as an antibiotic .
Q & A
Q. What interdisciplinary approaches integrate materials science and chemical biology for this compound’s application?
- Methodological Answer : Explore hybrid materials (e.g., metal-organic frameworks) for controlled release or targeted delivery. Surface plasmon resonance (SPR) monitors real-time interactions with biological targets, while atomic force microscopy (AFM) characterizes nanoscale structural changes .
Methodological Resources
- Experimental Design : Leverage DoE software (e.g., MODDE, JMP) for multifactorial optimization .
- Data Analysis : Use cheminformatics tools (e.g., Schrödinger Suite, RDKit) for SAR and ADMET profiling .
- Synthesis : Refer to piperidine-carboxamide coupling protocols in peer-reviewed journals for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
